molecular formula C14H16N2O4S B2651675 2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide CAS No. 1049188-77-3

2-(4-(ethylsulfonyl)phenyl)-N-(3-methylisoxazol-5-yl)acetamide

Cat. No. B2651675
CAS RN: 1049188-77-3
M. Wt: 308.35
InChI Key: KBSFUJXJPQREOV-UHFFFAOYSA-N
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Description

This compound is a derivative of isoxazole, a type of organic compound containing an isoxazole ring. This ring is a five-membered ring with three carbon atoms and two heteroatoms, one of which is nitrogen and the other is oxygen .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including the isoxazole ring, ethylsulfonyl group, and acetamide group .


Chemical Reactions Analysis

Isoxazole rings can undergo various chemical reactions, often involving the opening of the ring. The exact reactions would depend on the other functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Scientific Research Applications

Synthesis and Biological Activity

  • A study highlighted the synthesis of various heterocycles, including derivatives related to the compound of interest, demonstrating their potential as antimicrobial agents. The compounds showed promising antibacterial and antifungal activities, highlighting the relevance of such structures in drug development (Darwish, Atia, & Farag, 2014).

Pharmacological Potential

  • Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which are structurally similar to the queried compound, explored their role as glutaminase inhibitors. This study is significant for understanding the pharmacological applications of similar compounds in cancer therapy (Shukla et al., 2012).

Drug Metabolism and Biocatalysis

  • A study involving a biaryl-bis-sulfonamide compound, similar in structure to the compound , used Actinoplanes missouriensis for the production of mammalian metabolites. This research provides insights into the metabolism of such compounds and their potential applications in drug development (Zmijewski et al., 2006).

Antimicrobial Applications

  • Another study synthesized N-substituted derivatives of a related compound and evaluated their antibacterial properties. This research underlines the antimicrobial potential of such compounds (Khalid et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some isoxazole derivatives have biological activity and can act as inhibitors for certain enzymes .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound to understand the potential hazards and safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promise as a drug, for example, further studies could be conducted to optimize its activity and reduce any potential side effects .

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-3-21(18,19)12-6-4-11(5-7-12)9-13(17)15-14-8-10(2)16-20-14/h4-8H,3,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSFUJXJPQREOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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